N-méthyladamantan-1-amine

Vue d'ensemble

Description

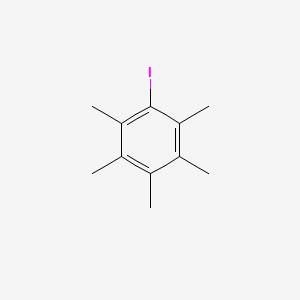

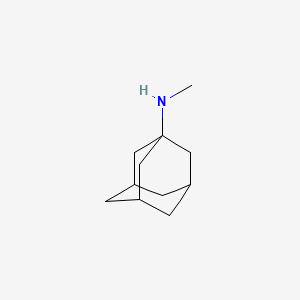

N-methyladamantan-1-amine, also known as N-methyl-1-adamantanamine, is an organic compound with the molecular formula C11H19N . It has a molecular weight of 165.28 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .

Synthesis Analysis

The synthesis of N-methyladamantan-1-amine involves the replacement of the metabolically unstable azepane ring with a 1-adatamantamine moiety . This process was designed to improve the metabolic stability of the cyclic amine fragment of the lead compound .Molecular Structure Analysis

N-methyladamantan-1-amine is a tertiary amine, meaning it has three groups attached to the nitrogen atom . It contains a total of 53 bonds, including 22 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 4 six-membered rings, and 3 eight-membered rings .Chemical Reactions Analysis

Amines, such as N-methyladamantan-1-amine, are known to react with carbonyl compounds. The reaction typically begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .Physical And Chemical Properties Analysis

N-methyladamantan-1-amine is a tertiary amine, which means it has three groups attached to the nitrogen atom . It has a high GI absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 2.49, indicating its lipophilicity . It is soluble, with a solubility of 0.364 mg/ml or 0.0022 mol/l .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

Les dérivés de l'adamantane sont utilisés dans la conception et la synthèse de nouveaux systèmes de délivrance de médicaments en raison de leur stabilité et de leur capacité à améliorer les propriétés pharmacocinétiques .

Études de reconnaissance de surface

Le groupe adamantane est impliqué dans des études de reconnaissance de surface, qui peuvent être cruciales pour le développement de biosenseurs et d'outils diagnostiques .

Activité larvicide et répulsive

Des recherches ont montré que les dérivés de l'adamantane, comme la N-méthyladamantan-1-amine, peuvent avoir des activités larvicides et répulsives contre les vecteurs de moustiques, ce qui pourrait être utile pour contrôler des maladies comme la dengue .

Ligands des récepteurs sigma

Les dérivés de l'adamantane ont été explorés en tant que ligands des récepteurs sigma, ce qui pourrait avoir des implications dans les thérapies neuroprotectrices et le traitement des troubles psychiatriques .

Neuroprotection rétinienne

Des études suggèrent que des composés comme la this compound pourraient être impliqués dans la neuroprotection rétinienne, offrant potentiellement des avantages thérapeutiques pour des affections telles que le glaucome .

Simulations moléculaires

Les dérivés de l'adamantane sont utilisés dans les simulations moléculaires pour comprendre leurs interactions avec les systèmes biologiques, ce qui peut aider à la conception de médicaments et à d'autres applications .

Safety and Hazards

The safety information for N-methyladamantan-1-amine indicates that it should be handled with caution . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

N-Methyladamantan-1-amine, also known as Amantadine, primarily targets the M2 proton channel of influenza A viruses . This channel plays a crucial role in the viral life cycle, facilitating the release of viral RNA into the cytoplasm of infected cells .

Mode of Action

The compound interacts with its target by blocking the proton flow through the M2 ion channel . This action prevents the release of viral RNA into the cytoplasm of the infected cells, thereby inhibiting the replication of the virus .

Biochemical Pathways

The blocking of the M2 ion channel disrupts the normal functioning of the influenza A virus. This disruption affects the viral life cycle and prevents the virus from replicating within the host cell

Pharmacokinetics

The N-methyl group of the adamantyl moiety is a major site of metabolism . These factors can impact the bioavailability of the compound.

Result of Action

The primary result of N-Methyladamantan-1-amine’s action is the inhibition of influenza A virus replication. By blocking the M2 ion channel, the compound prevents the release of viral RNA into the host cell’s cytoplasm, thereby stopping the virus from replicating .

Analyse Biochimique

Biochemical Properties

N-methyladamantan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma1 receptors, which are involved in modulating neurotransmitter release and ion channel activity . The interaction between N-methyladamantan-1-amine and sigma1 receptors is crucial for its biochemical activity, influencing various cellular processes.

Cellular Effects

N-methyladamantan-1-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in retinal cells, N-methyladamantan-1-amine derivatives have been shown to attenuate ischemia-reperfusion injury, suggesting a protective role in cellular stress conditions . This compound’s impact on cell function highlights its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of N-methyladamantan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-methyladamantan-1-amine binds to sigma1 receptors with high affinity, modulating their activity and influencing downstream signaling pathways . This binding interaction is a key aspect of its mechanism of action, affecting various cellular functions.

Dosage Effects in Animal Models

The effects of N-methyladamantan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, in a rat model of retinal ischemia-reperfusion injury, N-methyladamantan-1-amine derivatives demonstrated dose-dependent protective effects . These findings underscore the importance of dosage optimization for therapeutic use.

Metabolic Pathways

N-methyladamantan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these metabolic pathways is essential for elucidating its biochemical and pharmacological properties .

Transport and Distribution

The transport and distribution of N-methyladamantan-1-amine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions determine its bioavailability and efficacy in different tissues . Studying its transport and distribution helps in understanding its therapeutic potential.

Subcellular Localization

N-methyladamantan-1-amine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its biochemical activity and therapeutic applications . Investigating its subcellular localization provides insights into its mechanism of action.

Propriétés

IUPAC Name |

N-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOLSRPWNVZXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190650 | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3717-38-2, 3717-39-3 | |

| Record name | 1-(Methylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-adamantylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)